molecular formula C12H20BrN3O2 B15304830 tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate

tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate

Cat. No.: B15304830
M. Wt: 318.21 g/mol
InChI Key: NHILZKWWRZUXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a butyl chain, which is further linked to a 4-bromo-1H-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrazole, which is then reacted with a butyl chain containing a protected amine group. The tert-butyl carbamate group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom on the pyrazole ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the 4-bromo-1H-pyrazole moiety.

Properties

Molecular Formula

C12H20BrN3O2

Molecular Weight

318.21 g/mol

IUPAC Name

tert-butyl N-[4-(4-bromopyrazol-1-yl)butyl]carbamate

InChI

InChI=1S/C12H20BrN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17)

InChI Key

NHILZKWWRZUXGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.